Cas no 894015-48-6 (2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide)

2-Fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a fluorinated benzene ring and a substituted thiazole moiety. Its structural design combines a sulfonamide functional group with a thiazole core, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The fluorine substitution on the benzene ring may improve metabolic stability and binding affinity, while the thiazole component contributes to its heterocyclic versatility. This compound is particularly valuable in medicinal chemistry for the development of targeted inhibitors or bioactive molecules. Its well-defined synthesis route and purity make it suitable for research in drug discovery and molecular optimization.
2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide structure
894015-48-6 structure
商品名:2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide
CAS番号:894015-48-6
MF:C18H17FN2O2S2
メガワット:376.468185186386
CID:5515328

2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, 2-fluoro-N-[2-(4-methyl-2-phenyl-5-thiazolyl)ethyl]-
    • 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide
    • インチ: 1S/C18H17FN2O2S2/c1-13-16(24-18(21-13)14-7-3-2-4-8-14)11-12-20-25(22,23)17-10-6-5-9-15(17)19/h2-10,20H,11-12H2,1H3
    • InChIKey: FHCVPUHHJLHJEA-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCC2SC(C3=CC=CC=C3)=NC=2C)(=O)=O)=CC=CC=C1F

2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2011-0066-10mg
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2011-0066-2μmol
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2011-0066-20μmol
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2011-0066-1mg
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2011-0066-30mg
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2011-0066-75mg
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2011-0066-20mg
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2011-0066-2mg
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2011-0066-5mg
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2011-0066-10μmol
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-48-6 90%+
10μl
$69.0 2023-05-17

2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide 関連文献

2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamideに関する追加情報

Comprehensive Overview of 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide (CAS No. 894015-48-6)

The compound 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide (CAS No. 894015-48-6) is a sulfonamide derivative with a unique structural framework, combining a fluorobenzene moiety and a thiazole ring. This molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactive properties. The presence of both sulfonamide and fluoro groups enhances its interaction with biological targets, making it a promising candidate for drug discovery and material science applications.

Recent studies highlight the growing interest in sulfonamide-based compounds, particularly those incorporating heterocyclic scaffolds like thiazoles. These structures are frequently explored for their antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide stands out due to its balanced lipophilicity and electronic properties, which are critical for optimizing drug-like characteristics. Researchers are increasingly investigating its potential in targeted therapies, especially in oncology and metabolic disorders.

From a synthetic chemistry perspective, the preparation of CAS No. 894015-48-6 involves multi-step reactions, including sulfonylation and cyclization processes. The thiazole ring formation is particularly noteworthy, as it often requires precise control of reaction conditions to achieve high yields. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to streamline its production, addressing the demand for scalable and cost-effective methods in industrial settings.

The structure-activity relationship (SAR) of 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide has been a focal point in recent publications. Modifications to the phenyl or thiazole substituents can significantly alter its binding affinity and selectivity toward biological targets. Computational modeling and molecular docking studies have provided insights into its interactions with enzymes like carbonic anhydrases and kinases, which are pivotal in disease pathways.

In the context of green chemistry, efforts are underway to develop eco-friendly synthesis routes for sulfonamide derivatives. The use of biodegradable solvents and renewable catalysts aligns with global sustainability goals, making compounds like CAS No. 894015-48-6 more attractive for commercial applications. Additionally, its stability under various pH conditions makes it suitable for formulation in oral drug delivery systems.

Market trends indicate a rising demand for fluorinated sulfonamides, driven by their versatility in medicinal chemistry and material science. The 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide is no exception, with patents highlighting its use in imaging agents and polymeric materials. Its fluorescence properties further expand its utility in diagnostic tools and sensors.

For researchers and industry professionals, understanding the spectroscopic data (e.g., NMR, IR, and mass spectrometry) of CAS No. 894015-48-6 is essential for quality control and regulatory compliance. Collaborative initiatives between academia and pharmaceutical companies aim to accelerate its translation from bench to bedside, addressing unmet medical needs.

In summary, 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide represents a compelling case study in modern chemical innovation. Its multifaceted applications, coupled with advancements in synthetic methodologies, position it as a valuable asset in both scientific and industrial domains. Future research will likely explore its mechanistic pathways and clinical potential, solidifying its role in next-generation therapeutics.

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